6-(Oxazol-5-yl)nicotinic acid
CAS No.:
Cat. No.: VC14235325
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O3 |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 6-(1,3-oxazol-5-yl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O3/c12-9(13)6-1-2-7(11-3-6)8-4-10-5-14-8/h1-5H,(H,12,13) |
| Standard InChI Key | YRLJTCDDHRUEOT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1C(=O)O)C2=CN=CO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-(Oxazol-5-yl)nicotinic acid consists of a pyridine ring (nicotinic acid) substituted at the 6-position with an oxazole heterocycle. The oxazole ring, a five-membered structure containing one oxygen and one nitrogen atom, contributes to the compound’s planar geometry and electronic delocalization. The carboxylic acid group at the 3-position of the pyridine ring introduces polarity, enabling hydrogen bonding and salt formation .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 6-(1,3-oxazol-5-yl)pyridine-3-carboxylic acid |
| CAS Registry Number | 1103394-64-4 |
| Molecular Formula | |
| Molecular Weight | 190.16 g/mol |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 5 |
| InChIKey | YRLJTCDDHRUEOT-UHFFFAOYSA-N |
Both suppliers emphasize custom synthesis capabilities, indicating demand for tailored derivatives in academic and industrial research .
Physicochemical Properties
Partitioning Behavior
With a calculated LogP (octanol-water partition coefficient) of approximately 1.2, the compound exhibits balanced lipophilicity, making it suitable for pharmacokinetic optimization in drug design .
Applications in Research and Development
Pharmaceutical Intermediates
The oxazole ring is a privileged structure in medicinal chemistry, contributing to kinase inhibition and antimicrobial activity. While direct biological data for 6-(oxazol-5-yl)nicotinic acid are lacking, its structural analogs are explored as:
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Antifungal agents: Arylhydrazine derivatives with diphenyl ether fragments demonstrate potent succinate dehydrogenase inhibition (e.g., compound D6, EC = 0.09 mg/L against Rhizoctonia solani) .
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Thyroid hormone modulators: Nicotinic acid derivatives alter serum thyroxine levels, though the oxazole-substituted variant’s effects remain unstudied .
Material Science
The conjugated π-system and hydrogen-bonding capacity make this compound a candidate for organic semiconductors or metal-organic frameworks (MOFs). Its rigid structure could enhance charge transport in thin-film devices .
Future Directions
Biological Screening
Priority areas include:
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Antimicrobial assays: Testing against Gram-positive/negative bacteria and fungi.
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Enzyme inhibition studies: Targeting SDH, kinases, or cytochrome P450 isoforms.
Structural Optimization
Introducing electron-withdrawing or donating groups to the oxazole or pyridine rings could modulate electronic properties for specific applications.
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